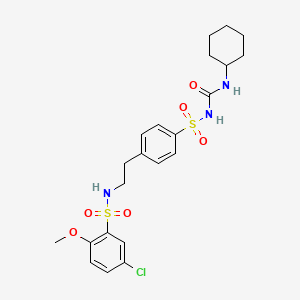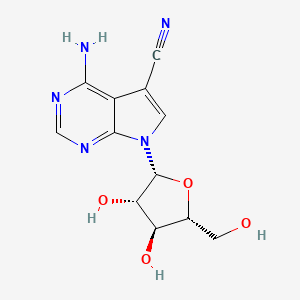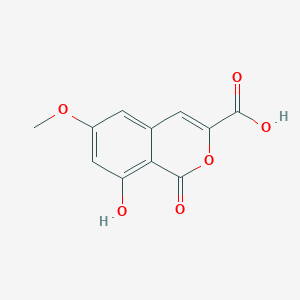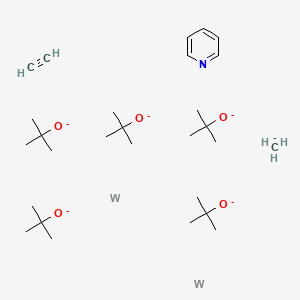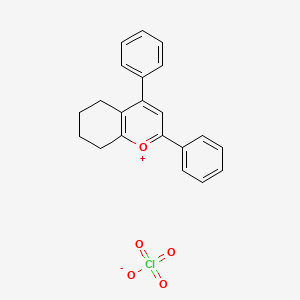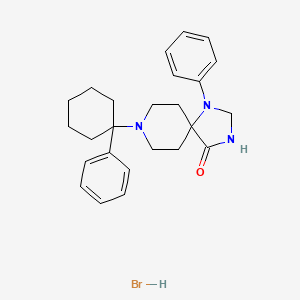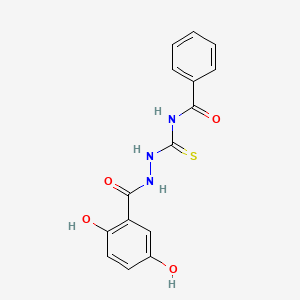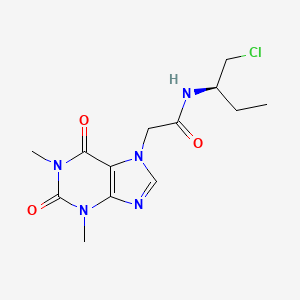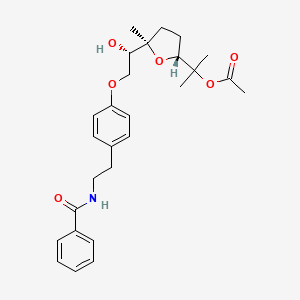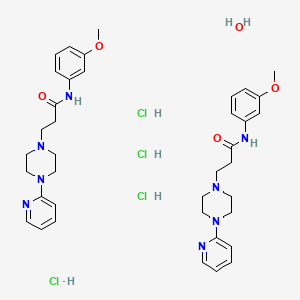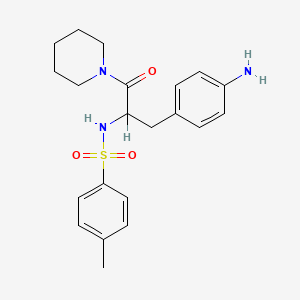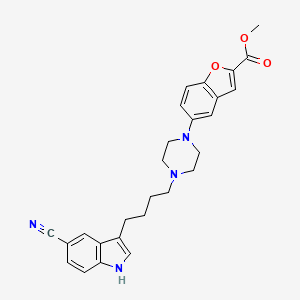
Vilazodone methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vilazodone methyl ester is a derivative of vilazodone, a compound primarily known for its use as an antidepressant. Vilazodone itself is a serotonin modulator and reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reuptake and acting as a partial agonist on serotonin-1A receptors . The methyl ester derivative is often used in research to study the pharmacokinetics and pharmacodynamics of vilazodone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vilazodone methyl ester can be synthesized through several routes. One common method involves the esterification of vilazodone using methyl iodide in the presence of a strong base like sodium hydride or potassium carbonate . The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using robust and scalable methods. For instance, the esterification of vilazodone with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
Vilazodone methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Vilazodone methyl ester has several scientific research applications:
Chemistry: It is used to study the reactivity and stability of ester derivatives.
Biology: Researchers use it to investigate the metabolic pathways of vilazodone.
Medicine: It serves as a model compound to understand the pharmacokinetics of vilazodone.
Industry: It is used in the development of new antidepressant formulations and in the study of drug delivery systems
Mecanismo De Acción
Vilazodone methyl ester exerts its effects by inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of 5-HT1A receptors . This dual action increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular pathways are still under investigation, but it is known to interact with the serotonin transporter and 5-HT1A receptors .
Comparación Con Compuestos Similares
Similar Compounds
Vilazodone: The parent compound, used as an antidepressant.
Vortioxetine: Another serotonin modulator with similar mechanisms of action.
Buspirone: An anxiolytic that also acts on 5-HT1A receptors.
Uniqueness
Vilazodone methyl ester is unique due to its dual mechanism of action as both a serotonin reuptake inhibitor and a partial agonist of 5-HT1A receptors . This combination is not commonly found in other similar compounds, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
1236722-93-2 |
|---|---|
Fórmula molecular |
C27H28N4O3 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H28N4O3/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24/h5-8,14-16,18,29H,2-4,9-13H2,1H3 |
Clave InChI |
NAXYPJOGTVVGFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


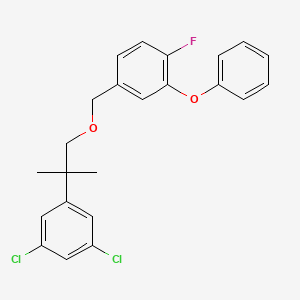
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)
